GPR183 Agonist Potency: 7α,25-DHC vs. 25-Hydroxycholesterol
7α,25-Dihydroxycholesterol is a significantly more potent agonist at GPR183 than its precursor 25-hydroxycholesterol. The pEC50 range for 7α,25-DHC is 8.1–9.9 (corresponding to EC50 values of ~1.3 nM to ~8 nM), whereas 25-hydroxycholesterol exhibits a pEC50 of 6.9 (EC50 ~126 nM), representing an approximately 15- to 100-fold difference in potency [1].
| Evidence Dimension | GPR183 Agonist Potency (pEC50) |
|---|---|
| Target Compound Data | pEC50 8.1–9.9 (EC50 ~1.3–8 nM) |
| Comparator Or Baseline | 25-Hydroxycholesterol: pEC50 6.9 (EC50 ~126 nM) |
| Quantified Difference | ~15- to 100-fold greater potency for 7α,25-DHC |
| Conditions | Human GPR183, in vitro functional assays (aggregated from multiple studies) |
Why This Matters
This potency difference is critical for ensuring robust and physiologically relevant GPR183 activation at concentrations that do not cause non-specific effects.
- [1] IUPHAR/BPS Guide to Pharmacology. GPR183 ligand pharmacology data. View Source
